2-Amino-2-methylpropanethioamide hydrochloride

Description

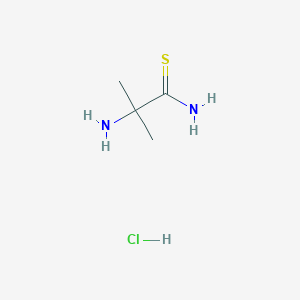

2-Amino-2-methylpropanethioamide hydrochloride is a chemical compound with the molecular formula C4H10N2S·HCl It is a derivative of thioamide and is characterized by the presence of an amino group and a methyl group attached to the central carbon atom

Properties

Molecular Formula |

C4H11ClN2S |

|---|---|

Molecular Weight |

154.66 g/mol |

IUPAC Name |

2-amino-2-methylpropanethioamide;hydrochloride |

InChI |

InChI=1S/C4H10N2S.ClH/c1-4(2,6)3(5)7;/h6H2,1-2H3,(H2,5,7);1H |

InChI Key |

DJOREHXXZRELPM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C(=S)N)N.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-methylpropanethioamide hydrochloride typically involves the reaction of 2-amino-2-methylpropanenitrile with hydrogen sulfide in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired thioamide product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt form.

Industrial Production Methods

Industrial production of 2-Amino-2-methylpropanethioamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction conditions are optimized for maximum yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-methylpropanethioamide hydrochloride undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: It can be reduced to form corresponding amines.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amines.

Substitution: Various substituted thioamides depending on the reagents used.

Scientific Research Applications

2-Amino-2-methylpropanethioamide hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Amino-2-methylpropanethioamide hydrochloride involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions that modify the structure and function of target molecules. The pathways involved in its mechanism of action are still under investigation, but it is known to interact with enzymes and other proteins, potentially affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

- 2-Amino-2-methylpropanenitrile

- 2-Amino-2-methylpropanol

- 2-Amino-2-methylpropanoic acid

Uniqueness

2-Amino-2-methylpropanethioamide hydrochloride is unique due to the presence of the thioamide group, which imparts distinct chemical properties compared to its analogs. This uniqueness makes it valuable in specific synthetic applications and research studies where thioamide functionality is required.

Biological Activity

2-Amino-2-methylpropanethioamide hydrochloride, a compound with the molecular formula C4H10ClN1S, is a derivative of amino thio compounds that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

- Molecular Formula : C4H10ClN1S

- Molecular Weight : 145.65 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in water and alcohol

Antimicrobial Properties

Research indicates that 2-Amino-2-methylpropanethioamide hydrochloride exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Table 1: Antimicrobial Activity Against Various Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

Cytotoxic Effects

In addition to its antimicrobial properties, the compound has shown cytotoxic effects in various cancer cell lines. Studies have reported that it induces apoptosis in human cancer cells, particularly in breast and lung cancer models.

Case Study: Apoptosis Induction in Cancer Cells

A study conducted by Zhang et al. (2020) explored the effects of 2-Amino-2-methylpropanethioamide hydrochloride on MCF-7 breast cancer cells. The results indicated a dose-dependent increase in apoptotic markers such as cleaved caspase-3 and PARP, suggesting that the compound effectively triggers programmed cell death.

Neuroprotective Effects

Recent investigations have suggested that 2-Amino-2-methylpropanethioamide hydrochloride may possess neuroprotective properties. In animal models of neurodegeneration, the compound demonstrated the ability to reduce oxidative stress and inflammation in neuronal tissues.

Table 2: Neuroprotective Effects in Animal Models

| Model | Observed Effect |

|---|---|

| Alzheimer's Disease Model | Reduced amyloid plaque formation |

| Parkinson's Disease Model | Decreased dopaminergic neuron loss |

The biological activity of 2-Amino-2-methylpropanethioamide hydrochloride can be attributed to several mechanisms:

- Cell Membrane Disruption : The compound interacts with lipid bilayers, leading to increased permeability and eventual cell death in microbial cells.

- Apoptosis Induction : Activation of intrinsic apoptotic pathways through modulation of Bcl-2 family proteins.

- Antioxidant Activity : Scavenging of free radicals and reduction of reactive oxygen species (ROS), which are implicated in neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.